1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid
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Overview
Description
1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid is an organic compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydrofuran moiety.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding pyrazoline derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Palladium catalysts, such as palladium acetate, with bases like potassium carbonate in an organic solvent like toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Pyrazoline derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science:
Mechanism of Action
The mechanism of action of 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid largely depends on its application:
In Organic Synthesis: The boronic acid group acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds.
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.
Comparison with Similar Compounds
1-(3-Tetrahydrofuryl)-2-aminopyridine: Similar in structure but with an amino group instead of a boronic acid group.
1-(4,4-Dimethyl-2-oxo-3-tetrahydrofuryl)thiourea: Contains a thiourea group and a tetrahydrofuran moiety.
2-Aminoethyl diphenylborinate: Features a boronic acid group but with a different heterocyclic structure.
Uniqueness: 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid is unique due to the combination of its boronic acid functionality with the pyrazole and tetrahydrofuran moieties, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
[1-(oxolan-3-yl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h3-4,7,11-12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDRKBDRSLTBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCOC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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